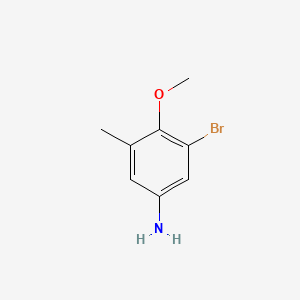

3-Bromo-4-methoxy-5-methylaniline

説明

Significance of Aniline (B41778) Derivatives in Chemical Science

Aniline and its derivatives are a cornerstone of modern chemical science. These aromatic amines, characterized by an amino group attached to a benzene (B151609) ring, are pivotal starting materials and intermediates in the synthesis of a vast array of organic molecules. Their significance stems from the reactivity of the amino group and the aromatic ring, which allows for a wide range of chemical transformations. This versatility has led to their use in the production of dyes, polymers, pharmaceuticals, and agrochemicals. In medicinal chemistry, the aniline scaffold is a common feature in many drug molecules, contributing to their biological activity.

Contextualizing 3-Bromo-4-methoxy-5-methylaniline within Aromatic Amine Research

This compound, with its specific substitution pattern of bromine, methoxy (B1213986), and methyl groups on the aniline ring, is an example of a highly functionalized aromatic amine. Each substituent—the halogen (bromo), the electron-donating alkoxy group (methoxy), and the alkyl group (methyl)—imparts distinct electronic and steric properties to the molecule. This precise arrangement makes it a valuable and specialized reagent for chemists seeking to introduce a specific set of functionalities into a larger molecule. Its primary role in the research landscape is that of a sophisticated building block, particularly in the synthesis of complex molecules for targeted applications.

Overview of Key Research Avenues for Halogenated and Alkoxy-Substituted Anilines

The presence of both halogen and alkoxy substituents on an aniline ring opens up several key research avenues. Halogens, like bromine, are useful handles for further chemical modifications, particularly in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Alkoxy groups, such as methoxy, can influence the molecule's reactivity and solubility, and can be key interaction points in biologically active molecules. Research into such compounds often focuses on their incorporation into larger structures to fine-tune properties like binding affinity to biological targets or the photophysical characteristics of materials. A significant area of application for these types of anilines is in the development of targeted protein degraders, where the aniline derivative serves as a structural component for linking different parts of a chimeric molecule.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-4-methoxy-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQONICLKZVZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681480 | |

| Record name | 3-Bromo-4-methoxy-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-12-1 | |

| Record name | 3-Bromo-4-methoxy-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Methoxy 5 Methylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental process for the functionalization of aromatic rings. The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the ring.

The directing effects of the substituents on the benzene (B151609) ring of 3-Bromo-4-methoxy-5-methylaniline are a result of the combination of their inductive and resonance effects. The amino group (-NH2) is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. byjus.com The methoxy (B1213986) group (-OCH3) is also an activating, ortho, para-directing group for similar reasons, though its activating effect is slightly weaker than the amino group. researchgate.net The methyl group (-CH3) is a weakly activating, ortho, para-director through an inductive effect. youtube.com Conversely, the bromo group (-Br) is a deactivating but ortho, para-directing substituent, where its electron-withdrawing inductive effect outweighs its electron-donating resonance effect. youtube.com

In this compound, the positions open for electrophilic attack are C2 and C6. The powerful activating and directing effects of the amino and methoxy groups dominate. The amino group strongly directs ortho and para. Its para position is occupied by the methyl group. Its ortho positions are C2 and C6. The methoxy group also directs ortho and para. Its para position is occupied by the bromine atom. Its ortho positions are C3 (occupied by bromine) and C5 (occupied by methyl).

Considering the combined influence, the C2 and C6 positions are the most activated towards electrophilic attack. The amino group is the strongest activating group, and it directs to both C2 and C6. The methoxy group provides additional activation to the ring. Steric hindrance from the adjacent methyl and bromo groups might slightly influence the distribution between the C2 and C6 products, but both positions are expected to be reactive.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| Br₂ / FeBr₃ | 2,6-Dibromo-4-methoxy-5-methylaniline |

| HNO₃ / H₂SO₄ | 2-Nitro-3-bromo-4-methoxy-5-methylaniline and 6-Nitro-3-bromo-4-methoxy-5-methylaniline |

| SO₃ / H₂SO₄ | 2-Amino-3-bromo-4-methoxy-5-methylbenzenesulfonic acid and 2-Amino-5-bromo-4-methoxy-3-methylbenzenesulfonic acid |

The mechanism of electrophilic aromatic substitution on this compound follows the general, well-established two-step pathway. The first step, which is rate-determining, involves the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. The stability of this intermediate is crucial in determining the reaction's regioselectivity. For substitution at the C2 or C6 positions, the positive charge in the arenium ion can be delocalized onto the nitrogen of the amino group and the oxygen of the methoxy group, providing significant stabilization. In the second, fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are typically electron-rich and thus unreactive towards nucleophiles, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

In this compound, the bromine atom can act as a leaving group in a nucleophilic aromatic substitution reaction. However, for a successful SNA reaction, the aromatic ring must be activated by strongly electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. wikipedia.org The substituents present in this compound (methoxy, methyl, and amino) are all electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, this compound is not expected to readily undergo nucleophilic aromatic substitution under standard conditions. For such a reaction to proceed, the amino group would likely need to be converted into a potent electron-withdrawing group, such as a diazonium salt, or the reaction would need to proceed via a benzyne (B1209423) mechanism under very harsh conditions (e.g., with a very strong base like sodium amide). stackexchange.com

Should a nucleophilic aromatic substitution reaction be forced to occur, for instance, via the addition-elimination mechanism after modification of the substituents, it would proceed through a high-energy Meisenheimer complex. wikipedia.org This intermediate is a negatively charged species where both the nucleophile and the leaving group are attached to the same carbon atom, temporarily disrupting the aromaticity of the ring. The stability of the Meisenheimer complex is a key factor in the reaction's feasibility. The presence of electron-donating groups, as in the title compound, would destabilize this anionic intermediate, making its formation highly unfavorable.

Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent on this compound makes it a suitable substrate for such transformations.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. stackexchange.com this compound is expected to readily participate in Suzuki coupling reactions. The reaction would proceed at the C-Br bond, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups. The presence of the amino and methoxy groups can influence the catalytic cycle, but successful couplings of similar substituted bromoanilines have been reported. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. byjus.com While this compound already possesses an amino group, this reaction could be employed to introduce a second, different amino functionality if the existing amino group is appropriately protected. Alternatively, if the starting material were a di-bromo analogue, the Buchwald-Hartwig reaction could be used to selectively introduce an amino group. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.

Table 2: Predicted Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Example) | Predicted Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Methoxy-5-methyl-[1,1'-biphenyl]-3-amine |

| Buchwald-Hartwig | Piperidine (with protected aniline) | Pd₂(dba)₃, BINAP, NaOtBu | N-(4-Methoxy-5-methyl-3-(piperidin-1-yl)phenyl)acetamide (assuming acetamide (B32628) protection) |

Role of the Bromo Substituent as a Leaving Group

The bromine atom in this compound serves as a versatile leaving group, particularly in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle of reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The reactivity of the C-Br bond is influenced by the electronic nature of the other substituents on the aromatic ring. The electron-donating methoxy and methyl groups can increase the electron density on the ring, which might slightly decrease the electrophilicity of the carbon attached to the bromine. However, the C-Br bond remains the primary site for such coupling reactions.

Ligand and Catalyst Effects on Coupling Efficiency

The success of cross-coupling reactions involving this compound is highly dependent on the choice of catalyst and ligands. Different palladium catalysts and phosphine (B1218219) ligands can significantly impact reaction yields and selectivity. For instance, in Suzuki-Miyaura cross-coupling reactions, the use of specific ligands can be crucial for achieving high efficiency. Studies on similar bromoaniline systems have shown that the choice of ligand can even reverse the chemoselectivity in molecules with multiple reactive sites. researchgate.net For example, in the cross-coupling of 3-bromo-4-trifloyl-thiophenes, Pd(PPh3)4 showed selectivity for the triflate group, while Pd(tBu3P)2 favored the bromide. researchgate.net The development of highly active and stable palladium catalysts, such as those incorporating bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has been a key area of research to improve the efficiency of coupling reactions with challenging substrates. nih.govmdpi.com

Research on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines has highlighted the unique effectiveness of the CataCXium A palladacycle catalyst system. nih.gov This system, in combination with Cs2CO3 as the base and 2-MeTHF as the solvent, provided high yields for the coupling of various boronic esters. nih.gov The efficiency of the catalyst can be influenced by factors such as the solvent and the nature of the substituents on the phosphine ligands. For instance, methoxy-disubstituted aromatic rings on thiosemicarbazone ligands in palladium catalysts have been found to enhance conversion rates in Suzuki-Miyaura reactions. mdpi.com

Derivatization via Cross-Coupling

Cross-coupling reactions provide a powerful tool for the derivatization of this compound, allowing for the introduction of a wide range of substituents at the 3-position. The Suzuki-Miyaura reaction, in particular, is widely used for the formation of carbon-carbon bonds by coupling with organoboron reagents. nih.govnih.govmdpi.com This methodology enables the synthesis of a diverse library of compounds with varying electronic and steric properties.

The general applicability of Suzuki-Miyaura reactions on bromoanilines allows for the coupling of aryl, heteroaryl, alkyl, and alkenyl groups. nih.govnih.gov The reaction conditions, including the palladium source, ligand, base, and solvent, are critical for achieving optimal yields and can be tailored for specific substrates. nih.govmdpi.com

| Reactant | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| ortho-Bromoaniline | Benzylboronic ester | CataCXium A Pd G3 | Cs2CO3/2-MeTHF | Coupled aniline (B41778) derivative | nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh3)4 | - | Monosubstituted products | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh3)4 | K3PO4/1,4-dioxane/water | Pyridine derivatives | mdpi.com |

| 5-Bromo-1,2,3-triazine | (Hetero)arylboronic acids | Pd catalyst | - | (Hetero)aryl-1,2,3-triazines | nih.gov |

Oxidation and Reduction Pathways

Oxidation of the Aniline Moiety

The aniline moiety in this compound is susceptible to oxidation. The amino group can be oxidized to various functional groups, including nitroso, nitro, or even undergo oxidative polymerization. The specific outcome of the oxidation depends on the oxidizing agent and the reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to more extensive oxidation.

The presence of the electron-donating methoxy and methyl groups can activate the ring, making it more susceptible to oxidation. In some cases, oxidation can lead to the formation of quinone-like structures. The oxidation of similar methoxy-substituted aromatic compounds has been studied, and it has been shown that cytochrome P450 enzymes can catalyze the O-demethylation of methoxy groups. nih.gov

Reduction of Aromatic Nitro Precursors

A common synthetic route to this compound involves the reduction of the corresponding nitroaromatic precursor, 3-bromo-4-methoxy-5-methylnitrobenzene. This reduction is a standard transformation in organic synthesis and can be achieved using a variety of reducing agents.

Common methods for the reduction of nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel in the presence of hydrogen gas. Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na2S2O4) are also widely employed for this purpose.

| Reducing Agent | Typical Conditions |

|---|---|

| H2/Pd/C | Methanol or Ethanol, room temperature to mild heating |

| SnCl2·2H2O | Ethanol or Ethyl acetate (B1210297), reflux |

| Fe/HCl or Fe/NH4Cl | Water/Ethanol, reflux |

| NaBH4/NiCl2·6H2O | Methanol, room temperature |

Functional Group Interconversions and Protection Strategies

The functional groups on this compound can be interconverted or protected to facilitate specific synthetic transformations. The aniline group is often protected during reactions that are incompatible with a primary amine. Common protecting groups for anilines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) groups. The choice of protecting group depends on the specific reaction conditions to be employed and the conditions required for its subsequent removal.

For instance, if a reaction requires a strong base that would deprotonate the aniline, protecting it as an acetamide can prevent this side reaction. The acetyl group can be later removed by acidic or basic hydrolysis. The methoxy group is generally stable under many reaction conditions, but in cases of harsh acidic conditions, ether cleavage could occur. The methyl group is typically unreactive under most conditions. The bromo substituent can be removed via reductive dehalogenation if desired, for example, by catalytic hydrogenation under more forcing conditions or by using specific reducing agents.

In the context of multi-step syntheses, the strategic use of protecting groups is crucial. For example, in the synthesis of complex molecules, a photoremovable protecting group might be employed to allow for deprotection under mild, light-induced conditions, avoiding the use of harsh chemical reagents that could affect other sensitive functional groups in the molecule. nih.gov

N-Acetylation for Amine Protection and Reactivity Modulation

The acetylation of the amino group in this compound is a crucial transformation, primarily employed to protect the amine functionality and to modulate its directing effect in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom of the aniline makes it highly susceptible to oxidation and over-reaction in many synthetic procedures. Conversion to an acetamide group mitigates these issues.

The most common method for N-acetylation involves the reaction of the aniline with acetic anhydride. uobasrah.edu.iqscribd.comquora.com The mechanism proceeds through a nucleophilic acyl substitution pathway. The nitrogen atom of the aniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an acetate ion as a leaving group and yielding the N-acetylated product, N-(3-Bromo-4-methoxy-5-methylphenyl)acetamide, along with acetic acid as a byproduct. uobasrah.edu.iqpearson.comreddit.com The reaction is often carried out in the presence of a weak base, such as sodium acetate, to neutralize the acetic acid formed and drive the reaction to completion. uobasrah.edu.iq

The resulting acetamide is significantly less nucleophilic and less activating towards the aromatic ring compared to the free amine. chemistrysteps.com This is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group through resonance. This deactivation is often desirable to control the regioselectivity of further reactions on the aromatic ring.

Table 1: N-Acetylation of this compound

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride ((CH₃CO)₂O) | N-(3-Bromo-4-methoxy-5-methylphenyl)acetamide |

Other Amine Protecting Group Chemistry

Beyond acetylation, other protecting groups are utilized to shield the amine functionality during multi-step syntheses, offering varying degrees of stability and different deprotection conditions. The choice of protecting group is critical for achieving orthogonality, allowing for the selective removal of one protecting group in the presence of others. masterorganicchemistry.com

tert-Butoxycarbonyl (Boc) Protection: The Boc group is a widely used protecting group for amines, typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon of (Boc)₂O. organic-chemistry.orgfishersci.co.uk The reaction can be catalyzed by bases or even accelerated in alcoholic solvents. wuxibiology.com The Boc group is valued for its stability under basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which proceed via a carbocationic intermediate. masterorganicchemistry.comfishersci.co.uk

Benzyloxycarbonyl (Cbz) Protection: The Cbz group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, is another common amine protecting group. total-synthesis.comijacskros.com The mechanism is a standard nucleophilic acyl substitution. The Cbz group is stable to a wide range of conditions but is uniquely susceptible to removal by catalytic hydrogenation (e.g., using H₂ with a palladium catalyst), a process known as hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com This mild deprotection condition makes the Cbz group orthogonal to acid-labile (e.g., Boc) and base-labile protecting groups.

Table 2: Alternative Amine Protection Strategies

| Reactant | Reagent | Protecting Group | Protected Product |

| This compound | Di-tert-butyl dicarbonate ((Boc)₂O) | tert-Butoxycarbonyl (Boc) | tert-Butyl (3-bromo-4-methoxy-5-methylphenyl)carbamate |

| This compound | Benzyl chloroformate (Cbz-Cl) | Benzyloxycarbonyl (Cbz) | Benzyl (3-bromo-4-methoxy-5-methylphenyl)carbamate |

Transformations of the Methoxy and Methyl Groups

The methoxy and methyl groups on the aromatic ring of this compound are also amenable to chemical modification, providing pathways to further functionalize the molecule.

Transformations of the Methoxy Group: The methoxy group, an ether linkage, can be cleaved to reveal a phenol. A common and effective reagent for this demethylation is boron tribromide (BBr₃). gvsu.edunih.govcore.ac.uk The mechanism involves the formation of an initial Lewis acid-base adduct between the oxygen of the methoxy group and the boron atom of BBr₃. This is followed by a nucleophilic attack of a bromide ion on the methyl group, proceeding through an SN2-like transition state, to cleave the carbon-oxygen bond and form a bromodiborane-phenol complex, which upon aqueous workup yields the corresponding phenol. gvsu.eduresearchgate.netresearchgate.net This transformation would convert this compound to 5-Amino-3-bromo-2-methylphenol.

Transformations of the Methyl Group: The methyl group attached to the aromatic ring is a benzylic position and can undergo several characteristic reactions.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄), can oxidize the benzylic methyl group to a carboxylic acid. ambeed.comyoutube.commasterorganicchemistry.com The reaction proceeds under harsh conditions (heat and basic or acidic medium) and is believed to involve radical intermediates. The initial step is thought to be the abstraction of a benzylic hydrogen atom. masterorganicchemistry.com This transformation would yield 5-amino-2-bromo-4-methoxybenzoic acid.

Side-Chain Halogenation: The benzylic hydrogens of the methyl group can be substituted with halogens, typically bromine, using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or AIBN. This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. youtube.commasterorganicchemistry.com The stability of the intermediate benzylic radical makes this position particularly susceptible to this type of halogenation. This would lead to the formation of 3-Bromo-4-methoxy-5-(bromomethyl)aniline.

Table 3: Transformations of Methoxy and Methyl Groups

| Reactant | Reagent(s) | Transformation | Product |

| This compound | 1. BBr₃ 2. H₂O | Demethylation of methoxy group | 5-Amino-3-bromo-2-methylphenol |

| This compound | KMnO₄, heat | Oxidation of methyl group | 5-Amino-2-bromo-4-methoxybenzoic acid |

| This compound | N-Bromosuccinimide (NBS), light/heat | Benzylic bromination of methyl group | 3-Bromo-4-methoxy-5-(bromomethyl)aniline |

Derivatization Strategies and Analogue Synthesis for Structure Reactivity Studies

Systematic Modification of the Aromatic Ring

The introduction of additional halogen atoms or alkyl groups to the aromatic ring can significantly alter the electronic and steric environment of the aniline (B41778). For instance, further bromination or the introduction of other halogens like chlorine or iodine would increase the molecule's lipophilicity and modify its electronic profile through inductive and resonance effects. The synthesis of such derivatives often involves electrophilic aromatic substitution reactions, where the directing effects of the existing amino, methoxy (B1213986), and methyl groups guide the position of the new substituent.

Similarly, the addition of more alkyl groups, such as ethyl or propyl, can be achieved through Friedel-Crafts alkylation or other cross-coupling methodologies. These modifications can enhance the steric bulk around the aniline core, which can be a critical factor in studies of reaction kinetics and binding interactions. The synthesis of various substituted anilines is a well-established field, providing a toolbox of reactions that can be adapted for 3-bromo-4-methoxy-5-methylaniline. beilstein-journals.orgbeilstein-journals.orgrsc.org

| Modification Strategy | Potential Effect on Properties |

| Introduction of Halogens | Increased lipophilicity, altered electronic effects. |

| Introduction of Alkyl Groups | Increased steric bulk, potential impact on reaction rates. |

| Alteration of Methoxy Group | Fine-tuning of electronic properties, modified pKa of the aniline. |

Modification of the Aniline Nitrogen.google.comresearchgate.net

The aniline nitrogen is a primary site for a wide range of chemical transformations, enabling the synthesis of a diverse array of derivatives.

N-alkylation of the aniline nitrogen introduces alkyl groups, which can influence the basicity and nucleophilicity of the nitrogen atom. nih.gov For example, N-methylation can be achieved using various methylating agents. nih.gov These reactions can produce secondary or tertiary amines, each with distinct chemical properties. nih.gov

N-acylation, the reaction of the aniline with acylating agents like acid chlorides or anhydrides, leads to the formation of amides. This transformation is significant as it changes the electronic nature of the nitrogen substituent from donating to withdrawing, which in turn affects the reactivity of the aromatic ring. For example, the synthesis of N-(3-Bromo-4-methylphenyl)acetamide demonstrates this type of modification on a similar aniline structure. nih.gov

| Reaction | Reagents | Product Type |

| N-Alkylation | Alkyl halides, etc. | Secondary/Tertiary Amines |

| N-Acylation | Acid chlorides, anhydrides | Amides |

The reaction of the primary amino group of this compound with aldehydes or ketones results in the formation of Schiff bases, also known as imines. jocpr.comnih.gov This condensation reaction is often catalyzed by acid and is reversible. Schiff bases are versatile intermediates and have been studied for their interesting chemical and biological properties. nih.govnih.govinternationaljournalcorner.com The synthesis of Schiff bases from various haloanilines and substituted benzaldehydes is a well-documented process. jocpr.comresearchgate.net The electronic properties of the substituents on both the aniline and the aldehyde can significantly influence the formation and stability of the resulting imine. jocpr.com

Isomeric Compound Studies

| Isomer | CAS Number | Key Difference from this compound |

| 3-Bromo-2-methoxy-5-methylaniline | 14151-04-3 | Methoxy group at position 2 |

| 3-Bromo-5-methoxy-4-methylaniline | 2091068-25-4 | Methoxy and methyl groups swapped |

| 4-Methoxy-3-methylaniline (B90814) | 136-90-3 | Lacks the bromine atom |

| 3-Bromo-4-methylaniline | 7745-91-7 | Lacks the methoxy group |

Comparative Reactivity of Positional Isomers (e.g., 4-Bromo-2-methoxy-3-methylaniline)

The reactivity of an aromatic amine is intricately linked to the electronic and steric effects of its substituents. In the case of bromo-methoxy-methylanilines, the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing, yet sterically bulky, bromo group dictates the regioselectivity and rate of chemical reactions.

The amino group (–NH2) is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. ncert.nic.inbyjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. rsc.org The methoxy group (–OCH3) is also an activating, ortho, para-directing group for similar reasons. Conversely, the bromo group (–Br) is a deactivating but ortho, para-directing substituent. Its inductive electron-withdrawing effect outweighs its mesomeric electron-donating effect, making the ring less reactive than benzene, but the lone pairs on the bromine atom still direct incoming electrophiles to the ortho and para positions.

In This compound , the positions ortho to the strongly activating amino group are occupied by a methoxy and a methyl group. The position para to the amino group is blocked by the bromine atom. The remaining open position for electrophilic substitution is C6, which is ortho to the methyl group and meta to the methoxy and bromo groups. The directing effects of the substituents in this isomer are somewhat conflicting, which can lead to a mixture of products or require carefully controlled reaction conditions to achieve selectivity.

A direct comparative study with 4-Bromo-2-methoxy-3-methylaniline is challenging due to the limited commercial availability and synthetic reports for this specific isomer. However, based on the principles of substituent effects, we can predict its reactivity. In this isomer, the position C6 is para to the methoxy group and ortho to the amino group, making it highly activated towards electrophilic substitution. The position C5 is ortho to the bromo group and meta to both the amino and methoxy groups, rendering it less reactive. Therefore, electrophilic attack is most likely to occur at the C6 position.

The table below summarizes the predicted reactivity of the available positions in these two isomers towards a generic electrophile (E+).

| Compound | Available Position | Predicted Reactivity | Influencing Factors |

| This compound | C2 | Low | Steric hindrance from Br and CH3 |

| C6 | Moderate | ortho to CH3, meta to OCH3 and Br | |

| 4-Bromo-2-methoxy-3-methylaniline | C5 | Low | ortho to Br, meta to NH2 and OCH3 |

| C6 | High | para to OCH3, ortho to NH2 |

Impact of Substituent Position on Reaction Pathways

For This compound , derivatization reactions targeting the amino group, such as acylation or alkylation, are expected to proceed readily. ncert.nic.in However, reactions involving the aromatic ring will be more complex. For instance, in a bromination reaction, the directing effects of the existing substituents would need to be carefully considered to predict the site of further substitution.

In contrast, for the hypothetical 4-Bromo-2-methoxy-3-methylaniline , the clear activation of the C6 position would likely lead to more predictable and regioselective electrophilic substitution reactions. For example, nitration or sulfonation would be expected to yield the corresponding 6-substituted derivative as the major product.

The synthesis of analogues from these anilines can be achieved through various standard organic reactions. For instance, the amino group can be converted to a wide range of other functional groups via diazotization followed by Sandmeyer or related reactions. The bromo substituent can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. nih.gov

The following table outlines potential derivatization strategies for these anilines and the likely primary products based on substituent effects.

| Reaction Type | Reagents | Probable Product for this compound | Probable Product for 4-Bromo-2-methoxy-3-methylaniline |

| Acylation | Acetic anhydride, pyridine | N-(3-Bromo-4-methoxy-5-methylphenyl)acetamide | N-(4-Bromo-2-methoxy-3-methylphenyl)acetamide |

| Bromination | Br2, acetic acid | 2,3-Dibromo-4-methoxy-5-methylaniline | 4-Bromo-6-bromo-2-methoxy-3-methylaniline |

| Nitration | HNO3, H2SO4 | 3-Bromo-4-methoxy-5-methyl-2-nitroaniline or 3-Bromo-4-methoxy-5-methyl-6-nitroaniline | 4-Bromo-2-methoxy-3-methyl-6-nitroaniline |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 3-Aryl-4-methoxy-5-methylaniline | 4-Aryl-2-methoxy-3-methylaniline |

It is important to note that these are predicted outcomes based on established chemical principles. rsc.orgfiveable.me Experimental verification would be necessary to confirm the actual reaction pathways and product distributions. The subtle interplay of steric and electronic effects can sometimes lead to unexpected results.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the determination of molecular structures in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity and spatial relationships of atoms within a molecule can be meticulously mapped.

¹H and ¹³C NMR for Structural Confirmation

The ¹H NMR spectrum of 3-Bromo-4-methoxy-5-methylaniline provides crucial information about the electronic environment of the hydrogen atoms. The aromatic region is expected to show distinct signals for the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are indicative of their positions relative to the bromo, methoxy (B1213986), methyl, and amino substituents. The protons of the methoxy and methyl groups will appear as sharp singlet signals in the upfield region of the spectrum, with their integrations corresponding to three protons each. The amine (-NH₂) protons typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly bonded to the electronegative bromine and oxygen atoms appearing at lower field strengths. The carbons of the methyl and methoxy groups will be observed at characteristic upfield chemical shifts.

A hypothetical ¹H and ¹³C NMR data table is presented below for illustrative purposes, as specific experimental data is not publicly available.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| Aromatic-H | Predicted Range: 6.5-7.5 | C-NH₂ | Predicted Range: 140-150 |

| -OCH₃ | Predicted Range: 3.7-4.0 | C-OCH₃ | Predicted Range: 145-155 |

| -CH₃ | Predicted Range: 2.0-2.5 | C-Br | Predicted Range: 110-120 |

| -NH₂ | Predicted Range: 3.5-5.0 (broad) | Aromatic C-H | Predicted Range: 115-130 |

| Aromatic C-CH₃ | Predicted Range: 125-135 | ||

| -OCH₃ | Predicted Range: 55-65 | ||

| -CH₃ | Predicted Range: 15-25 |

2D NMR Techniques (COSY, HSQC, HMBC) for Ambiguity Resolution

While 1D NMR provides foundational information, 2D NMR techniques are indispensable for resolving structural ambiguities.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, confirming the connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations between the methoxy and methyl protons and the adjacent aromatic carbons.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering a precise three-dimensional map of the atomic arrangement.

Elucidation of Solid-State Molecular Conformation

Analysis of a suitable single crystal of this compound would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would confirm the planar geometry of the benzene ring and the orientation of the substituents relative to the ring.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to within a few parts per million (ppm). longdom.orgnih.gov For this compound, the molecular formula is C₈H₁₀BrNO.

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). The presence of bromine is particularly noteworthy, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two m/z units (the M+ and M+2 peaks), which is a clear indicator for the presence of a single bromine atom in the molecule.

An HRMS analysis would be expected to yield an experimental m/z value for the protonated molecule [M+H]⁺ that closely matches the calculated value, providing strong evidence for the assigned molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₈H₁₁⁷⁹BrN O⁺ | 216.0073 |

Note: The calculated m/z values are based on the isotopic masses and are presented for the protonated molecule, which is commonly observed in techniques like electrospray ionization (ESI).

Fragmentation Pathways and Structural Information

In addition to providing the molecular weight, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, reveals the compound's structure through controlled fragmentation. The fragmentation of the molecular ion of this compound is predictable based on the established fragmentation patterns of aromatic amines, ethers, and halogenated compounds. chemguide.co.uknih.gov

The initial fragmentation would likely involve several key pathways:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group is a common fragmentation pathway for aryl methyl ethers, leading to a significant fragment ion at [M-15]⁺.

Loss of a bromine atom (•Br): The carbon-bromine bond can undergo homolytic or heterolytic cleavage, resulting in the loss of the bromine atom and a fragment at [M-79/81]⁺.

Cleavage of the C-N bond: While less common as an initial step for aromatic amines, subsequent fragmentations can involve the amine group.

Rearrangements: Complex rearrangements, such as the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) from the methoxy group, can also occur. nih.gov

Analyzing these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule. For instance, the observation of a fragment corresponding to the loss of a methyl group strongly supports the presence of a methoxy substituent.

Table 2: Predicted Major Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragmentation | Neutral Loss | Fragment Ion (m/z) | Inferred Structural Moiety |

|---|---|---|---|---|

| 216/218 | Loss of methyl radical | •CH₃ | 201/203 | Methoxy group |

| 216/218 | Loss of bromine atom | •Br | 137 | Bromine substituent |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While mass spectrometry provides information on the mass and fragmentation of a molecule, IR and UV-Vis spectroscopy probe its vibrational and electronic properties, respectively, offering complementary structural insights.

Identification of Key Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of IR radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H), ether (C-O), and aromatic (C=C, C-H) functional groups, as well as the carbon-bromine (C-Br) bond.

In the absence of direct experimental data, theoretical calculations using methods like Density Functional Theory (DFT) can provide a reliable prediction of the vibrational spectrum. scielo.org.za

Table 3: Predicted Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Symmetric & Asymmetric Stretching | Primary Amine | 3300 - 3500 |

| C-H Stretching (Aromatic) | Aromatic Ring | 3000 - 3100 |

| C-H Stretching (Aliphatic) | Methyl/Methoxy | 2850 - 3000 |

| C=C Stretching | Aromatic Ring | 1500 - 1600 |

| N-H Bending (Scissoring) | Primary Amine | 1580 - 1650 |

| C-O-C Asymmetric Stretching | Aryl-alkyl ether | 1200 - 1275 |

| C-O-C Symmetric Stretching | Aryl-alkyl ether | 1000 - 1075 |

| C-N Stretching | Aromatic Amine | 1250 - 1360 |

Note: These are approximate ranges. The exact position of the peaks can be influenced by the substitution pattern and electronic effects within the molecule.

Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength and intensity of absorption are highly dependent on the extent of conjugation in the molecule.

The benzene ring in this compound is the primary chromophore. The substituents—amino, methoxy, methyl, and bromo—all act as auxochromes, modifying the absorption characteristics of the benzene ring. The electron-donating amino and methoxy groups cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the characteristic π → π* transitions of the benzene ring.

Similar to IR spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectrum, including the major transition wavelengths (λmax) and their corresponding oscillator strengths. scielo.org.za The predicted spectrum for this compound would likely show strong absorptions in the UV region, characteristic of substituted benzenes.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. cnr.it These methods are exclusively used for the analysis of chiral molecules, which are non-superimposable on their mirror images. The parent molecule, this compound, is itself achiral and therefore would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for example, by derivatizing the amine group with a chiral moiety, the resulting derivative would be optically active. nih.gov The CD spectrum of such a chiral derivative would provide valuable information about its absolute configuration and conformation in solution. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the stereochemistry of the newly introduced chiral center, often aided by theoretical calculations to assign the absolute configuration. rsc.org As of now, the synthesis and chiroptical analysis of such specific chiral derivatives of this compound are not widely reported in scientific literature.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Chemistry of 3 Bromo 4 Methoxy 5 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, applying the principles of quantum mechanics to molecular systems. These methods can determine the electronic energy and wave function of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. nih.gov Instead of dealing with the complex many-electron wave function, DFT focuses on the electron density, a simpler, three-dimensional quantity. tci-thaijo.org A key concept in DFT is the use of functionals, such as B3LYP and B3PW91, which approximate the exchange-correlation energy—the most challenging component of the electron-electron interaction. researchgate.netresearchgate.net These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its stability, geometry, and reactivity. tci-thaijo.org

A primary application of DFT is the optimization of molecular geometries to find the most stable three-dimensional arrangement of atoms. fao.org This process minimizes the total energy of the molecule, yielding predictions for bond lengths, bond angles, and dihedral (torsional) angles. For flexible molecules, conformational analysis, which explores the energy of different spatial arrangements (conformers) arising from rotation around single bonds, is crucial. acs.org

Illustrative Data: Predicted Geometric Parameters for the Most Stable Conformer of 3-Bromo-4-methoxy-5-methylaniline

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C3-Br | ~1.90 Å |

| Bond Length | C4-O | ~1.36 Å |

| Bond Length | O-C(methoxy) | ~1.43 Å |

| Bond Length | C5-C(methyl) | ~1.51 Å |

| Bond Length | C1-N | ~1.40 Å |

| Bond Angle | C2-C3-Br | ~119° |

| Bond Angle | C3-C4-O | ~121° |

| Bond Angle | C4-O-C(methoxy) | ~118° |

| Dihedral Angle | C3-C4-O-C(methoxy) | ~0° or ~180° (planar or anti-planar) |

Note: These values are hypothetical and represent typical bond lengths and angles for such functional groups on a benzene (B151609) ring.

Reactivity Predictions and Mechanistic Insights

Computational chemistry also provides powerful tools for predicting how and where a molecule is likely to react. By analyzing the electronic properties derived from quantum chemical calculations, one can gain significant mechanistic insights.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a cornerstone of chemical reactivity theory. ucsb.edu It posits that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). ucsb.edu The energy and spatial distribution of these orbitals are critical. A small HOMO-LUMO energy gap generally implies higher reactivity. tci-thaijo.org The locations within the molecule where the HOMO and LUMO are concentrated indicate the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

For this compound, the HOMO is expected to be largely localized on the aniline (B41778) moiety and the electron-rich aromatic ring, particularly at positions activated by the strong electron-donating amino and methoxy (B1213986) groups. The LUMO, conversely, would likely have significant contributions from the carbon atoms of the ring, especially those influenced by the electronegative bromine atom. The HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and chemical reactivity. thaiscience.info

Illustrative Data: Predicted FMO Properties for this compound

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.5 | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | -0.8 | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 4.7 | Relates to chemical reactivity and kinetic stability |

Note: These energy values are hypothetical examples.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting reactivity, as it shows the charge distribution from the perspective of an approaching reagent. nih.gov Red-colored regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack. Blue-colored regions indicate positive electrostatic potential (electron-poor areas) and are prone to nucleophilic attack. tci-thaijo.org

In this compound, the MESP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, due to their lone pairs of electrons. acs.org These would be the primary sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the amino group would likely show positive potential (blue), making them potential hydrogen bond donors. The region around the bromine atom might also exhibit a region of positive potential on its axial tip (a "sigma-hole"), making it a potential halogen bond donor. mdpi.commdpi.com

The Fukui function, f(r), is a more quantitative tool derived from DFT that describes the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.org By condensing this function to individual atomic sites, one can calculate Fukui indices that predict the most likely sites for different types of attack:

f+ : for nucleophilic attack (where an electron is added). scm.com

f- : for electrophilic attack (where an electron is removed). scm.com

f0 : for radical attack. faccts.de

A higher Fukui index on a particular atom indicates a greater propensity for that type of reaction to occur at that site. researchgate.net For this compound, calculations of Fukui indices would provide a ranked order of reactivity for each atom in the molecule. It is expected that the carbon atoms ortho and para to the strongly activating amino and methoxy groups would have high f- values, marking them as probable sites for electrophilic substitution. The carbon atom attached to the bromine might show a relatively high f+ value, indicating its susceptibility to nucleophilic attack.

Illustrative Data: Predicted Condensed Fukui Indices (f-) for Electrophilic Attack on this compound

| Atomic Site (Carbon) | Predicted f- Value | Reactivity Rank for Electrophilic Attack |

|---|---|---|

| C2 | High | 1 |

| C6 | Medium-High | 2 |

| C1 | Medium | 3 |

| C5 | Low | 4 |

| C3 | Very Low | 5 |

| C4 | Very Low | 6 |

Note: These values and rankings are hypothetical and based on the expected activating/deactivating effects of the substituents.

Calculation of Reaction Energy Barriers and Transition States

In computational chemistry, the elucidation of reaction mechanisms is a key objective. This involves mapping the potential energy surface of a reaction, identifying stable molecules (reactants and products), and, crucially, locating the transition states that connect them. The energy difference between the reactants and the transition state is known as the activation energy barrier, a critical parameter that governs the reaction rate.

For a substituted aniline like this compound, theoretical methods such as Density Functional Theory (DFT) are invaluable for studying its reactivity in various chemical transformations, for instance, in intramolecular radical additions. nih.gov The process of calculating reaction energy barriers and transition states for a hypothetical reaction involving this molecule would typically follow these steps:

Optimization of Geometries: The three-dimensional structures of the reactant(s), product(s), and a guessed structure for the transition state are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the exact transition state structure, which is a first-order saddle point on the potential energy surface (i.e., a maximum in the direction of the reaction coordinate and a minimum in all other directions).

Frequency Analysis: A vibrational frequency calculation is performed on all optimized structures. A stable molecule (reactant or product) will have all real (positive) vibrational frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculation: The electronic energies of the optimized reactant and transition state structures are calculated with high accuracy. The difference between these energies gives the activation barrier.

Computational studies on similar substituted anilines have demonstrated that dispersion-corrected DFT functionals, such as PW6B95-D3, can provide accurate free activation barriers when compared to experimental values. nih.gov Corrections for solvation effects are also essential for obtaining accurate theoretical data, especially for reactions occurring in solution. nih.gov

Below is a representative data table illustrating the kind of results that would be generated from such a computational study on a hypothetical reaction of this compound.

| Structure | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (Hartree) | Gibbs Free Energy of Activation (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|

| Reactant Complex | -3578.12345 | 0.15890 | N/A | N/A |

| Transition State | -3578.08765 | 0.15780 | 22.47 | -452.1 |

| Product | -3578.15678 | 0.16010 | N/A | N/A |

Advanced Reactivity Descriptors

Beyond reaction barriers, DFT calculations can provide a suite of "reactivity descriptors" that quantify the inherent chemical reactivity of a molecule. These descriptors are derived from the principles of conceptual DFT and help in understanding how a molecule will interact with other chemical species.

Ionization energy (I) is the minimum energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when an electron is added. These fundamental properties are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively, according to Koopmans' theorem.

Ionization Energy (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Computational studies on substituted anilines have shown a strong correlation between calculated one-electron oxidation potentials and the energy of the HOMO. umn.edu For this compound, the electron-donating methoxy and methyl groups, along with the electron-withdrawing bromine atom, will collectively influence the energies of these frontier orbitals.

Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less polarizable and less reactive. A "soft" molecule has a small HOMO-LUMO gap, making it more polarizable and more reactive.

They are calculated as:

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Investigations into the reactivity of complex aniline derivatives have utilized these descriptors to understand their reactive nature. researchgate.net

The global electrophilicity index (ω) measures the ability of a molecule to accept electrons, while the nucleophilicity index (N) quantifies its electron-donating capability.

Electrophilicity Index (ω) = μ² / (2η) , where μ is the electronic chemical potential (μ ≈ -(I + A) / 2).

Nucleophilicity can be assessed through various means, often in relation to a reference molecule.

These indices are crucial for predicting the outcome of reactions where a molecule might act as either an electrophile or a nucleophile. For this compound, the amino group confers significant nucleophilic character, which is modulated by the electronic effects of the other ring substituents.

The table below presents hypothetical calculated reactivity descriptors for this compound, illustrating the type of data generated in a computational analysis.

| Descriptor | Calculated Value (eV) | Description |

|---|---|---|

| E(HOMO) | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Ionization Energy (I) | 5.85 | Energy to remove an electron |

| Electron Affinity (A) | 0.95 | Energy released upon adding an electron |

| Chemical Hardness (η) | 2.45 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.41 | Inverse of chemical hardness |

| Electrophilicity Index (ω) | 2.52 | Global electrophilic nature |

Spectroscopic Property Simulations

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including NMR spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and help to resolve ambiguities in experimental data.

The magnetic shielding of a nucleus, which determines its chemical shift in an NMR spectrum, is highly sensitive to its local electronic environment. Computational methods, particularly DFT, can calculate these nuclear shieldings with a high degree of accuracy.

For this compound, a theoretical prediction of its ¹H and ¹³C NMR spectra would involve:

Optimizing the molecule's geometry.

Performing a Gauge-Independent Atomic Orbital (GIAO) calculation to compute the absolute magnetic shielding tensors for each nucleus.

Referencing these calculated shielding values to the shielding of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts (δ).

Studies on a wide range of substituted anilines have shown that theoretical calculations can reproduce experimental ¹H and ¹⁵N chemical shifts with good accuracy. nih.govcdnsciencepub.com The accuracy of these predictions depends on the chosen computational method and the inclusion of solvent effects. researchgate.net For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the amine protons, with their chemical shifts influenced by the combined electronic and steric effects of the substituents. Similarly, the ¹³C NMR spectrum would show unique signals for each carbon atom in the molecule.

The following table provides a hypothetical comparison of predicted and experimental NMR chemical shifts for this compound.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C-1 (C-NH₂) | 145.2 | 144.8 | - | - |

| C-2 | 118.5 | 118.1 | 6.75 | 6.72 |

| C-3 (C-Br) | 110.8 | 110.5 | - | - |

| C-4 (C-OCH₃) | 149.6 | 149.2 | - | - |

| C-5 (C-CH₃) | 128.9 | 128.5 | - | - |

| C-6 | 115.4 | 115.0 | 6.90 | 6.87 |

| -OCH₃ | 56.3 | 56.1 | 3.85 | 3.83 |

| -CH₃ | 18.7 | 18.5 | 2.20 | 2.18 |

| -NH₂ | - | - | 4.50 | 4.45 |

Vibrational Frequency Analysis (IR)

The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrations of its chemical bonds. For this compound, the key functional groups that would produce characteristic absorption bands in the IR spectrum are the amine (N-H), methoxy (C-O), methyl (C-H), and the substituted benzene ring. Additionally, the carbon-bromine (C-Br) bond will have a characteristic vibration.

Theoretical and experimental studies on various aniline derivatives provide a basis for predicting the vibrational frequencies for this compound. asianpubs.org The primary vibrations of interest include stretching and bending modes.

Expected Vibrational Frequencies:

The following table outlines the anticipated vibrational frequency ranges for the main functional groups within this compound. These ranges are based on data for aniline and its derivatives. nii.ac.jpmaterialsciencejournal.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | Primary Aromatic Amine | 3400 - 3500 |

| N-H Symmetric Stretch | Primary Aromatic Amine | 3300 - 3400 |

| C-H Aromatic Stretch | Aromatic Ring | 3000 - 3100 |

| C-H Aliphatic Stretch | Methyl & Methoxy Groups | 2850 - 3000 |

| N-H Bending (Scissoring) | Primary Aromatic Amine | 1580 - 1650 |

| C=C Aromatic Stretch | Aromatic Ring | 1400 - 1600 |

| C-N Aromatic Stretch | Aromatic Amine | 1250 - 1360 |

| C-O-C Asymmetric Stretch | Methoxy Group | 1200 - 1275 |

| C-O-C Symmetric Stretch | Methoxy Group | 1000 - 1075 |

| C-Br Stretch | Bromoalkane | 500 - 600 |

Detailed Research Findings:

As no specific studies on this compound are available, a detailed assignment of every vibrational mode cannot be presented. However, general findings for related compounds can be extrapolated:

N-H Vibrations: Primary aromatic amines typically show two distinct bands for the N-H stretching vibrations in the 3300-3500 cm⁻¹ region. nii.ac.jp The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch. The N-H bending, or scissoring, vibration is expected in the 1580-1650 cm⁻¹ range.

Aromatic Ring Vibrations: The C-H stretching vibrations of the benzene ring are anticipated to appear in the 3000-3100 cm⁻¹ region. materialsciencejournal.org The C=C stretching vibrations within the aromatic ring typically result in a series of bands between 1400 cm⁻¹ and 1600 cm⁻¹. The substitution pattern on the benzene ring influences the exact position and intensity of these bands.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is characteristic of aromatic amines and is expected to be found in the 1250-1360 cm⁻¹ region. materialsciencejournal.org

Methoxy and Methyl Group Vibrations: The aliphatic C-H stretching vibrations from the methyl and methoxy groups will absorb in the 2850-3000 cm⁻¹ range. The characteristic C-O-C asymmetric stretching of the methoxy group is typically a strong band found between 1200 cm⁻¹ and 1275 cm⁻¹. monash.edu

C-Br Vibration: The carbon-bromine stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range. asianpubs.org

To obtain precise vibrational frequency data and a complete assignment for this compound, experimental FT-IR spectroscopy coupled with computational analysis, such as Density Functional Theory (DFT) calculations, would be required. asianpubs.org Such studies provide a powerful tool for correlating theoretical vibrational modes with experimentally observed spectral bands.

Role As a Building Block in Advanced Organic Synthesis and Materials Science Research

3-Bromo-4-methoxy-5-methylaniline is a crucial intermediate in the creation of intricate organic structures. Its chemical functionalities allow for a variety of transformations, making it a valuable precursor in several key industrial and research areas.

Intermediate in the Synthesis of Complex Organic Molecules

The molecular architecture of this compound, with its distinct substituents, makes it an ideal starting material for constructing more complex molecular frameworks. The presence of the amino group allows for diazotization and subsequent coupling reactions, while the bromine atom can participate in cross-coupling reactions. The methoxy (B1213986) and methyl groups influence the reactivity and solubility of the parent molecule and its derivatives.

Precursor for Advanced Pharmaceutical Intermediates

This compound is a recognized building block in medicinal chemistry, particularly in the synthesis of advanced pharmaceutical intermediates. google.com It is utilized in the preparation of analogs of the anticancer drug Combretastatin A-4 and inhibitors of cell cycle checkpoint kinase 1 (CHK1). google.com Furthermore, its derivatives are explored for their potential in treating obesity, and as Src kinase inhibitors and endo-β-glucuronidase heparanase inhibitors. google.com The synthesis of L-3-hydroxy-4-methoxy-5-methylphenylalanol, a subunit of the ecteinascidin and safracin family of alkaloids, has been achieved from L-tyrosine, highlighting the utility of related structures in creating complex natural product analogs. researchgate.net

The synthesis of various pharmaceutical intermediates often involves the strategic modification of the this compound core. For instance, the amino group can be acylated or alkylated, and the bromine atom can be replaced through various coupling reactions to introduce diverse functionalities.

| Pharmaceutical Application Area | Role of this compound Derivative |

| Anticancer Agents | Precursor for Combretastatin A-4 analogs google.com |

| Cell Cycle Regulation | Intermediate for CHK1 inhibitors google.com |

| Metabolic Disorders | Building block for potential obesity treatments google.com |

| Enzyme Inhibition | Used in the synthesis of Src kinase and heparanase inhibitors google.com |

| Natural Product Synthesis | Related structures used to synthesize complex alkaloids researchgate.net |

Synthesis of Agrochemicals and Specialty Chemicals

The structural motifs present in this compound are also valuable in the agrochemical industry. The development of new pesticides and herbicides often relies on the synthesis of novel organic molecules with specific biological activities. The bromo, methoxy, and methyl substitutions on the aniline (B41778) ring can be tailored to enhance the efficacy and selectivity of agrochemical compounds.

While direct examples of its use in commercial agrochemicals are not extensively documented in the public domain, its role as a versatile intermediate suggests its potential application in the exploratory synthesis of new active ingredients. bldpharm.com The synthesis of related isothiazole (B42339) derivatives, such as 3-bromo-4-phenylisothiazole-5-carboxylic acid, showcases the utility of brominated intermediates in creating heterocyclic compounds, a class of molecules frequently found in agrochemicals. mdpi.com

Development of Novel Materials

Beyond its applications in life sciences, this compound is a precursor in the development of innovative materials with unique electronic and optical properties.

Incorporation into Conductive Polymers and Specialty Coatings

The aniline moiety of this compound makes it a suitable monomer for the synthesis of conductive polymers. Polyaniline and its derivatives are known for their electrical conductivity and are used in a variety of applications, including antistatic coatings, sensors, and electronic devices. The substituents on the aniline ring can be used to fine-tune the polymer's properties, such as its conductivity, solubility, and processability. While specific research on polymers derived from this exact compound is limited, the general principle of using substituted anilines for creating functional polymers is well-established. calpaclab.com

Synthesis of Ligands for Metal Complexes

The nitrogen atom of the amino group in this compound can act as a coordinating site for metal ions, making it a precursor for the synthesis of ligands for metal complexes. rdd.edu.iq These complexes can have a wide range of applications, including in catalysis, materials science, and as imaging agents. The synthesis of new ligands and their corresponding metal complexes is an active area of research, with a focus on creating complexes with specific catalytic or physical properties. rdd.edu.iqsysrevpharm.orgjmchemsci.com For example, new ligands derived from tyrosine have been used to synthesize metal complexes with antimicrobial properties. rdd.edu.iq

Precursors for Nonlinear Optical Materials

The push-pull nature of the substituted aniline ring, with the electron-donating amino and methoxy groups and the potential for incorporating electron-withdrawing groups, makes this compound a promising precursor for nonlinear optical (NLO) materials. jmchemsci.com NLO materials are essential for a variety of photonic applications, including frequency conversion and optical switching. Research in this area involves the synthesis of organic molecules with large second-order or third-order optical nonlinearities. For instance, the organic material 4-bromo-4'chloro benzylidene aniline (BCBA) has been synthesized and characterized for its third-order NLO properties. nih.gov Similarly, 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) has been shown to possess large nonlinear optical coefficients. researchgate.net These examples demonstrate the potential of substituted anilines in the design of new NLO materials.

Methodology Development in Organic Synthesis

The distinct electronic and steric environment of this compound makes it an excellent substrate for developing and refining new synthetic methods.

The presence of both a nucleophilic amino group and an electrophilic C-Br bond allows this compound to be a valuable substrate in the exploration of new catalytic cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are fundamental transformations in modern organic synthesis.

Researchers can utilize this compound to test the efficacy and selectivity of new catalyst systems. The interplay between the electron-donating amino and methoxy groups and the bromo-substituent can provide insights into the catalyst's tolerance to different functional groups and its ability to achieve selective transformations. For example, a study on the Suzuki cross-coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, a related compound, demonstrated regioselective substitution at the aryl-bromo position. nih.gov This highlights the potential for selective functionalization of the bromo group in this compound in the presence of other reactive sites.

The substituted aniline ring of this compound presents a challenge and an opportunity for developing regioselective functionalization strategies. The positions ortho and meta to the amino group have different electronic and steric environments, making selective substitution a non-trivial task.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic methods for producing substituted anilines, including 3-Bromo-4-methoxy-5-methylaniline, can be cumbersome and may involve hazardous materials. nih.gov Future research should prioritize the development of more efficient and sustainable synthetic routes. This includes exploring "green chemistry" principles to minimize waste, reduce energy consumption, and utilize less toxic reagents.

Key areas for investigation include:

Catalytic Systems: Investigating novel catalysts, such as gold-based catalysts or palladium on carbon (Pd/C) systems, could lead to more efficient and selective reactions. rsc.orgresearchgate.netacs.orgbohrium.com Gold catalysts, for instance, have shown promise in domino reactions for synthesizing substituted anilines. rsc.orgresearchgate.net The use of a Pd/C-ethylene system for converting cyclohexanones to anilines also presents a promising avenue. acs.orgbohrium.com

Biocatalysis: The use of enzymes, such as immobilized nitroreductases, offers a highly selective and low-energy alternative to traditional chemical methods for producing aromatic amines. acs.org This chemoenzymatic approach avoids high temperatures and expensive, toxic metal catalysts. acs.org

One-Pot Procedures: Developing one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. nih.gov

Exploration of Novel Reaction Pathways and Reactivity Patterns

The bromine, methoxy (B1213986), and methyl groups on the aniline (B41778) ring of this compound offer a rich landscape for exploring novel reaction pathways. Understanding how these substituents influence the molecule's reactivity is crucial for designing new synthetic applications.

Future research could focus on:

Domino and Multicomponent Reactions: Designing and implementing domino and multicomponent reactions involving this compound could lead to the rapid assembly of complex molecular architectures. rsc.orgresearchgate.net

Site-Selectivity: Investigating methods to control the site-selectivity of reactions, such as C-H activation, would enable the targeted functionalization of the molecule at otherwise unreactive positions. nih.gov

Photochemical Reactions: Exploring the use of light to drive novel cycloaddition reactions could provide access to unique three-dimensional structures. acs.org

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules. Advanced computational studies on this compound can guide experimental work and accelerate the discovery of new reactions and applications.

Areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the molecule's electronic properties, reactivity, and the mechanisms of potential reactions. acs.orgnih.govnih.gov This can help in understanding the influence of the bromo, methoxy, and methyl substituents on the aniline's reactivity. nih.gov

Predicting Reaction Outcomes: Computational models can be developed to predict the products and selectivity of reactions involving this compound under various conditions. This can help in optimizing reaction conditions and identifying promising new reaction pathways.

Frontier Molecular Orbital (FMO) Analysis: FMO analysis can provide insights into the molecule's reactivity and help predict how it will interact with other reagents. nih.gov

Design and Synthesis of Derivatives for Specific Advanced Material Applications

The unique structure of this compound makes it a promising candidate for the synthesis of novel materials with advanced properties. By strategically modifying its structure, it may be possible to create derivatives with applications in electronics, photonics, and other high-tech fields.

Future research in this area could involve:

Polymer Synthesis: Investigating the polymerization of this compound and its derivatives could lead to the development of new conductive polymers, photosensitive materials, or materials with unique optical properties. acs.orgnih.govrsc.orgnih.gov The incorporation of different substituents can influence the solubility and morphology of the resulting polymers. rsc.org

Nonlinear Optical Materials: Computational studies suggest that aniline derivatives can exhibit nonlinear optical properties, which are valuable for applications in telecommunications and optical computing. nih.gov Synthesizing and characterizing derivatives of this compound for these applications is a promising research direction.

Bioisosteres in Medicinal Chemistry: The core structure of this compound could serve as a scaffold for developing bioisosteres—molecules that can replace known active compounds with improved properties. acs.org This is particularly relevant in drug discovery, where overcoming metabolic liabilities of aniline-containing drugs is a significant challenge. acs.org